molecular formula C10H12ClNO3S B2500013 N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide CAS No. 851398-37-3

N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide

Cat. No.: B2500013
CAS No.: 851398-37-3
M. Wt: 261.72
InChI Key: SJHKTPIFTYDPOD-UHFFFAOYSA-N
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Description

N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide is an organic compound with a complex structure that includes a chloroacetyl group, a phenyl ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide typically involves the reaction of 4-(2-chloroacetyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-(2-chloroacetyl)aniline and methanesulfonyl chloride.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-5°C.

    Base: Triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to form corresponding acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

    Substitution: Formation of substituted derivatives.

    Oxidation: Formation of oxidized products such as sulfoxides or sulfones.

    Reduction: Formation of reduced products such as amines.

    Hydrolysis: Formation of corresponding acids and amines.

Scientific Research Applications

N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The methanesulfonamide group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-chloroacetyl)phenyl]acetamide: Similar structure but lacks the methanesulfonamide group.

    N-[4-(2-chloroacetyl)phenyl]methanesulfonamide: Similar structure but without the N-methyl group.

Uniqueness

N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide is unique due to the presence of both the chloroacetyl and methanesulfonamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-12(16(2,14)15)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHKTPIFTYDPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)CCl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851398-37-3
Record name N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide
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